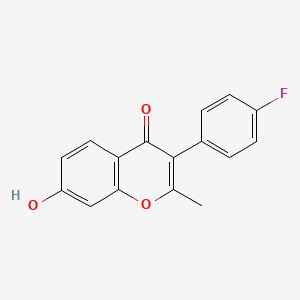
3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound features a fluorophenyl group attached to a chromen-4-one core, which is a type of flavonoid structure. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-fluorobenzaldehyde and 3-hydroxy-2-methyl-1H-chromen-4-one, undergo a condensation reaction in the presence of a base (e.g., sodium hydroxide) to form the intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions (e.g., hydrochloric acid) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Sodium borohydride (NaBH4) and methanol.
Substitution: Halogenating agents (e.g., bromine) and nucleophiles (e.g., ammonia).
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxylated or fully reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It exhibits antioxidant properties, making it useful in studies related to oxidative stress and aging. Medicine: The compound has shown potential in anticancer research due to its ability to induce apoptosis in cancer cells. Industry: It is used in the development of new materials with enhanced stability and functionality.
作用機序
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which is implicated in various diseases. The molecular targets include enzymes and proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase.
類似化合物との比較
Flavonoids: Similar compounds include quercetin, kaempferol, and myricetin.
Chromones: Other chromen-4-one derivatives like 7-hydroxy-2-methylchromone.
Uniqueness: 3-(4-Fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to its non-fluorinated counterparts.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in medicine and industry continues to drive research and development efforts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUOYYHCHOYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Isopropyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2989447.png)

![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)


![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)

![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)

![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)
![3-(3-fluoro-4-methylphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2989466.png)
![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)

